molecular formula C13H13N3OS B2706238 7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 105344-32-9

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2706238
CAS No.: 105344-32-9
M. Wt: 259.33
InChI Key: QXOUAQYJNTXFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-amino-1,3-thiazol-4-yl group is a common moiety in many biologically active compounds . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. In this case, those elements are nitrogen and sulfur .


Synthesis Analysis

The synthesis of compounds containing a 2-amino-1,3-thiazol-4-yl group can involve various methods. For instance, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction .


Molecular Structure Analysis

The 2-amino-1,3-thiazol-4-yl group has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Compounds containing a 2-amino-1,3-thiazol-4-yl group can undergo various chemical reactions. For example, they can react with aromatic thiols in the presence of diisopropylethylamine under nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For compounds containing a 2-amino-1,3-thiazol-4-yl group, properties such as solubility, boiling point, and molar refractivity can vary .

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) presented the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds were evaluated for their anticancer activity against various human cancer cell lines, showing promising results comparable to the standard drug Adriamycin. This research demonstrates the potential of such compounds in developing anticancer therapies (Tiwari et al., 2017).

Synthesis and Antimicrobial Activity of Benzothiazole Pyrimidine Derivatives

Maddila et al. (2016) synthesized a new series of benzothiazole pyrimidine derivatives, evaluated for their in vitro antibacterial and antifungal activities against various pathogens. Several compounds exhibited excellent antibacterial and antifungal activities, surpassing the standard drugs in efficacy. This highlights the role of such compounds in developing new antimicrobial agents (Maddila et al., 2016).

Synthesis, Biological Evaluation of Thiazole and Schiff Bases

Amnerkar et al. (2015) explored the synthesis of thiazole-amines and Schiff bases with benzothiazol-2-yl)amino motifs, evaluating their antimicrobial and anthelmintic activities. Compounds demonstrated moderate to excellent activities against bacterial, fungal strains, and anthelmintic activity, suggesting their potential in pharmaceutical applications (Amnerkar et al., 2015).

Electrochromic Properties of Donor-Acceptor Systems

İçli et al. (2010) investigated donor–acceptor systems for developing a low bandgap black polymer electrochrome, which absorbs virtually the whole visible spectrum. This research provides insights into materials science, particularly in designing electrochromic devices with potential applications in smart windows and displays (İçli et al., 2010).

Process Development of a Benzoxazepine-Containing Kinase Inhibitor

Naganathan et al. (2015) reported on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor, demonstrating the application of such compounds in the development of therapeutic agents, especially for cancer treatment (Naganathan et al., 2015).

Mechanism of Action

While the specific mechanism of action for “7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is not known, compounds containing a 2-amino-1,3-thiazol-4-yl group have been found to exhibit significant anti-tumor activity .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For compounds containing a 2-amino-1,3-thiazol-4-yl group, safety data sheets would provide the most accurate information .

Future Directions

The 2-amino-1,3-thiazol-4-yl group is a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on developing new compounds with this group that have improved efficacy and reduced side effects .

Properties

IUPAC Name

7-(2-amino-1,3-thiazol-4-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-16-11(7-18-13)9-4-5-10-8(6-9)2-1-3-12(17)15-10/h4-7H,1-3H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOUAQYJNTXFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.